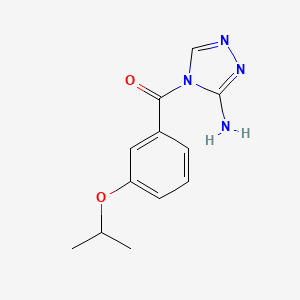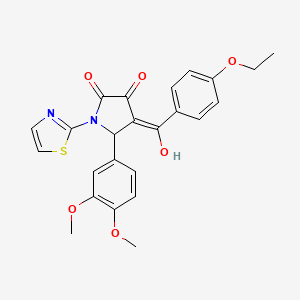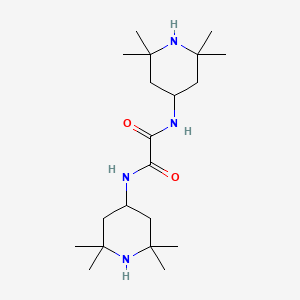![molecular formula C17H21NO4 B5351010 3-{[(4-methoxybenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5351010.png)
3-{[(4-methoxybenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-methoxybenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid, also known as BOC-2-ABA, is a synthetic compound that has been widely studied in the field of medicinal chemistry. BOC-2-ABA is a bicyclic amino acid that has been found to exhibit various biological activities, including anticonvulsant, antitumor, and antiviral properties.
Mécanisme D'action
The mechanism of action of 3-{[(4-methoxybenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid is not well understood. However, it has been proposed that this compound may act as an inhibitor of enzymes involved in the biosynthesis of certain molecules, such as nucleic acids or proteins. This may explain its antitumor and antiviral activities. Additionally, it has been suggested that this compound may modulate the activity of certain neurotransmitters in the brain, which could explain its anticonvulsant activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been shown to decrease the frequency and duration of seizures, suggesting that it has anticonvulsant activity. Additionally, this compound has been found to inhibit the growth of various cancer cell lines, indicating that it has antitumor activity. This compound has also been found to have antiviral activity against the herpes simplex virus, suggesting that it may have potential therapeutic applications in the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-{[(4-methoxybenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid in lab experiments is its broad range of biological activities. This makes it a useful compound for studying various diseases and biological processes. Additionally, this compound is a synthetic compound, which allows for precise control over its chemical properties and purity. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds. Additionally, this compound may have limited solubility in certain solvents, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-{[(4-methoxybenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid. One potential direction is to further investigate its mechanism of action. Understanding how this compound exerts its various biological activities could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials. Finally, there is potential for the development of new derivatives of this compound with improved biological activity and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 3-{[(4-methoxybenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves the reaction of 2-aminobicyclo[2.2.1]hept-5-en-2-ylcarbamic acid tert-butyl ester with 4-methoxybenzyl chloroformate. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using various chromatographic techniques, such as column chromatography or HPLC.
Applications De Recherche Scientifique
3-{[(4-methoxybenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit anticonvulsant activity in animal models, making it a promising candidate for the treatment of epilepsy. This compound has also been shown to have antitumor activity, inhibiting the growth of various cancer cell lines. Additionally, this compound has been found to have antiviral activity against the herpes simplex virus. These findings suggest that this compound has potential therapeutic applications in the treatment of various diseases.
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-22-13-6-2-10(3-7-13)9-18-16(19)14-11-4-5-12(8-11)15(14)17(20)21/h2-3,6-7,11-12,14-15H,4-5,8-9H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYVZDLOWDAPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2C3CCC(C3)C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5350928.png)

![6-(methoxymethyl)-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5350939.png)
![N-(2-chlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B5350946.png)

![N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B5350959.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5350965.png)
![(4aS*,8aR*)-6-[(4-methyl-1H-imidazol-5-yl)methyl]-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5350969.png)
![6-(1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)pyridine-2-carbonitrile](/img/structure/B5350973.png)
![2-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B5350977.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5350984.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-pyrazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5350989.png)

![methyl 4-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-1-(tetrahydro-2-furanylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5351022.png)